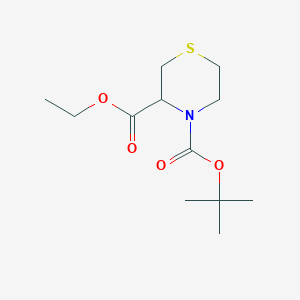

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Description

Systematic IUPAC Name and CAS Registry Number

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic dicarboxylate compounds. The primary systematic name recognized in chemical databases is "4-tert-butyl 3-ethyl 3,4-thiomorpholinedicarboxylate," which accurately describes the structural features and substitution patterns present in the molecule. This nomenclature specifically indicates the presence of a thiomorpholine core structure with dicarboxylate ester functionalities at the 3 and 4 positions of the ring system. The systematic name also designates the specific ester groups: a tert-butyl ester at position 4 and an ethyl ester at position 3, providing complete structural identification for synthetic and analytical purposes.

The compound is registered under multiple Chemical Abstracts Service registry numbers, reflecting different stereochemical configurations and synthetic preparations. The primary CAS registry number 859833-24-2 corresponds to the racemic or non-stereospecific form of the compound, which is widely available from chemical suppliers and represents the most commonly encountered version in research applications. Additionally, the CAS number 2007919-61-9 has been assigned to the (S)-configured stereoisomer of the compound, indicating the presence of chiral centers within the thiomorpholine ring system that can exist in specific stereochemical configurations. This dual registration system reflects the importance of stereochemistry in determining the biological and chemical properties of thiomorpholine derivatives.

The molecular formula C₁₂H₂₁NO₄S encapsulates the atomic composition of the compound, indicating the presence of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight of 275.36-275.37 grams per mole has been consistently reported across multiple chemical databases and supplier catalogs, providing a reliable parameter for analytical identification and synthetic planning. The slight variation in reported molecular weight values reflects differences in precision across various analytical methods and database compilation procedures.

| Parameter | Value | Source References |

|---|---|---|

| Primary CAS Number | 859833-24-2 | |

| Stereoisomer CAS Number | 2007919-61-9 | |

| Molecular Formula | C₁₂H₂₁NO₄S | |

| Molecular Weight | 275.36-275.37 g/mol | |

| MDL Number | MFCD09025327 |

Structural Relationship to Thiomorpholine Derivatives

The structural foundation of this compound is based on the thiomorpholine heterocyclic system, which represents a sulfur-containing analog of the well-known morpholine structure. Thiomorpholine, with the molecular formula HN(CH₂)₄S, constitutes a six-membered heterocyclic ring containing both nitrogen and sulfur heteroatoms in a 1,4-relationship. This fundamental scaffold serves as the structural backbone for numerous derivatives that have found applications in medicinal chemistry, organic synthesis, and materials science. The thiomorpholine core structure can be considered a thio analog of morpholine, where one of the oxygen atoms in the morpholine ring system has been replaced with a sulfur atom, resulting in altered electronic properties and chemical reactivity patterns.

The specific derivative under discussion represents a highly functionalized thiomorpholine system where the nitrogen atom at position 4 carries a tert-butyl carboxylate protecting group, while position 3 bears an ethyl carboxylate functionality. This substitution pattern creates a dicarboxylate ester system that significantly modifies the electronic distribution and steric environment around the thiomorpholine ring. The presence of the tert-butyl protecting group is particularly significant in synthetic chemistry, as it provides steric bulk that can influence conformational preferences and reaction selectivity while remaining stable under various reaction conditions. The ethyl ester group at position 3 offers a different steric profile and can serve as a site for further synthetic elaboration or hydrolysis reactions.

The structural relationship to other thiomorpholine derivatives is evident through comparative analysis of substitution patterns and functional group arrangements. Research in thiomorpholine chemistry has demonstrated that various substituents can be introduced at different positions around the ring system, leading to diverse biological and chemical properties. The carboxylate ester functionalities present in this compound are particularly common modifications in thiomorpholine chemistry, as they provide opportunities for synthetic manipulation while maintaining the core heterocyclic structure. The specific combination of tert-butyl and ethyl ester groups represents a strategic approach to differential protection and deprotection strategies in synthetic sequences.

Enzymatic studies have revealed that thiomorpholine derivatives, particularly those bearing carboxylate functionalities, can serve as substrates for specific enzymatic transformations. The thiomorpholine-carboxylate dehydrogenase enzyme system has been characterized as catalyzing the oxidation of thiomorpholine 3-carboxylate substrates using NAD⁺ or NADP⁺ as electron acceptors. This enzymatic activity demonstrates the biological relevance of thiomorpholine carboxylate derivatives and suggests potential metabolic pathways for these compounds in biological systems. The systematic name for this enzyme, thiomorpholine-3-carboxylate:NAD(P)⁺ 5,6-oxidoreductase, specifically indicates its substrate specificity for thiomorpholine compounds bearing carboxylate functionalities at the 3-position.

Synonyms and Alternative Naming Conventions

The nomenclature of this compound exhibits considerable variation across different chemical databases, supplier catalogs, and research publications, reflecting the complexity of systematic naming for heavily substituted heterocyclic compounds. The most commonly encountered alternative name is "3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester," which provides a systematic description based on the parent dicarboxylic acid structure. This naming convention emphasizes the dicarboxylic acid nature of the parent compound while specifying the particular ester functionalities that have been introduced through synthetic modification.

Another frequently used synonym is "N-BOC-Thiomorpholine-3-carboxylic acid ethyl ester," which highlights the presence of the tert-butyloxycarbonyl protecting group on the nitrogen atom. This naming convention is particularly prevalent in synthetic organic chemistry contexts where the compound is utilized as a protected intermediate in multi-step synthetic sequences. The BOC terminology specifically refers to the tert-butyloxycarbonyl group, which is a standard protecting group for nitrogen functionalities in organic synthesis. This naming convention emphasizes the synthetic utility of the compound rather than its complete structural description.

Commercial suppliers and chemical vendors often employ simplified or abbreviated naming systems that facilitate catalog organization and customer identification. Examples include "4-(tert-Butyl) 3-ethyl (r)-thiomorpholine-3,4-dicarboxylate" and "4-O-tert-butyl-3-O-ethyl-thiomorpholine-3,4-dicarboxylate," which provide shortened versions of the systematic name while maintaining essential structural information. These commercial naming conventions often include stereochemical descriptors such as "(r)" or "(S)" to indicate specific enantiomeric forms when relevant to the particular synthetic preparation or intended application.

The stereochemical complexity of thiomorpholine derivatives has led to the development of specialized naming conventions that accommodate different enantiomeric and diastereomeric forms. The (S)-configured form of the compound is specifically designated as "(S)-4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate," indicating the absolute configuration at the relevant chiral center. This stereochemical designation is crucial for applications where enantioselectivity is important, such as in asymmetric synthesis or biological activity studies. The systematic inclusion of stereochemical descriptors in chemical nomenclature reflects the growing recognition of the importance of three-dimensional molecular structure in determining chemical and biological properties.

Database-specific naming conventions also contribute to the diversity of nomenclature observed for this compound. Chemical databases such as PubChem, Chemical Abstracts Service, and commercial supplier databases may employ slightly different systematic naming approaches based on their internal nomenclature protocols. These variations can include differences in the order of substituent designation, the use of locants (numerical position indicators), and the specific terminology used to describe ester functionalities. Despite these variations, the core structural information remains consistent across different naming systems, allowing for reliable identification and cross-referencing of the compound across multiple chemical information sources.

Properties

IUPAC Name |

4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZIZHLFXGPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661417 | |

| Record name | 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859833-24-2 | |

| Record name | 4-(1,1-Dimethylethyl) 3-ethyl 3,4-thiomorpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 273.35 g/mol. The compound features a thiomorpholine ring, which is known for its diverse biological activities.

Synthesis typically involves the reaction of thiomorpholine derivatives with dicarboxylic acids or their esters under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| U-937 (Acute Monocytic Leukemia) | 8.2 | |

| CEM-C7 (T-cell Leukemia) | 7.5 |

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. Flow cytometry analysis has shown that treatment with this compound leads to increased caspase-3/7 activity, indicating the activation of apoptotic pathways.

Case Studies

- Study on MCF-7 Cells : A study investigating the effects of various concentrations of the compound on MCF-7 breast cancer cells found that it significantly inhibited cell proliferation in a dose-dependent manner. The study reported an increase in apoptotic markers after treatment with concentrations as low as 5 µM .

- Combination Therapy : Another research effort explored the use of this compound in combination with standard chemotherapy agents like doxorubicin. Results indicated enhanced cytotoxicity when combined, suggesting potential for synergistic effects in therapeutic applications .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound does not exhibit significant toxicity in animal models. However, further studies are needed to fully understand its safety profile and potential side effects.

Scientific Research Applications

Synthesis and Properties

The synthesis of 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate typically involves the reaction of thiomorpholine derivatives with suitable carboxylic acid derivatives under controlled conditions. The compound is characterized by its unique thiomorpholine ring structure which contributes to its reactivity and functional properties.

Key Properties:

- Molecular Formula: C₁₄H₁₈N₂O₄S

- Molecular Weight: 302.36 g/mol

- Appearance: Typically a colorless to pale yellow liquid or solid depending on purity.

Organic Chemistry

In organic synthesis, this compound serves as a versatile building block for the preparation of more complex molecules. It is particularly useful in the synthesis of various heterocycles and can act as an intermediate in the formation of biologically active compounds.

Example Case Study:

A study demonstrated its utility in synthesizing novel rhodanine derivatives through Michael addition reactions, showcasing high yields and selectivity under mild conditions .

Medicinal Chemistry

The compound has shown potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial properties. Its structural features allow for modifications that can enhance biological activity.

Example Case Study:

Research indicated that derivatives of thiomorpholine compounds exhibited significant antibacterial activity against various strains, suggesting that modifications to the dicarboxylate structure could lead to improved therapeutic agents .

Material Science

In materials science, this compound can be utilized in the formulation of polymers and resins due to its ability to enhance thermal stability and mechanical properties.

Industrial Application:

The compound has been incorporated into polymer matrices to improve their resistance to thermal degradation while maintaining flexibility .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

The substitution of sulfur in thiomorpholine (vs. oxygen in morpholine) alters electronic and steric properties:

Example Analog :

- 4-tert-Butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate (CAS: Not specified, ): Molecular Formula: C₁₂H₂₁NO₅ (vs. C₁₂H₂₁NO₄S for the target compound). Key Difference: Oxygen-based morpholine core with 6,6-dimethyl substituents. Applications: Used in chiral synthesis due to rigid stereochemistry .

Ester Substituent Variations

The nature of ester groups impacts reactivity and metabolic stability:

Example Analogs :

(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate (CAS: 104418-78-2): Molecular Formula: C₁₃H₂₃NO₅. Substituents: 2,2-Dimethyl groups add steric hindrance, reducing enzymatic degradation .

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (CAS: 128453-98-5): Molecular Formula: C₁₀H₁₇NO₄S. Key Difference: Carboxylic acid at position 3 (vs. ethyl ester), increasing polarity and reactivity in coupling reactions .

Stereochemical Variations

Chiral centers influence biological activity and synthetic routes:

Physical and Chemical Properties

Research and Application Insights

- Medicinal Chemistry : The target compound’s sulfur atom enhances interactions with cysteine proteases, making it valuable in inhibitor design .

- Synthetic Utility : Ethyl esters are preferred in prodrug formulations due to delayed hydrolysis, whereas methyl esters (e.g., ) are used in rapid-release applications .

Preparation Methods

Cyclization via Sulfur-Containing Precursors

A common approach to synthesize thiomorpholine derivatives involves the in situ generation of 2-mercaptoethanal (a sulfur-containing aldehyde) from dithiane-2,5-diol, which then undergoes cyclization with appropriate amines or hydrazones to form the thiomorpholine ring.

- Reaction Conditions: Typically conducted at room temperature with mild bases such as triethylamine or N,N-dimethylethylamine (DMEA) to promote cyclization without by-product formation.

- Advantages: This method yields the desired thiomorpholine compounds quantitatively, avoids unpleasant odors associated with volatile thiols, and requires no chromatographic purification.

Esterification and Functional Group Introduction

The ester groups at the 3 and 4 positions are introduced via esterification reactions using tert-butyl and ethyl alcohol derivatives:

- tert-Butyl Ester Formation: Usually achieved by reacting the corresponding acid chloride or carboxylic acid with tert-butanol under acidic or basic catalysis.

- Ethyl Ester Formation: Often formed by reaction with ethanol or ethyl chloroformate under controlled conditions.

These esterifications are typically done after ring closure to ensure functional group compatibility and to facilitate purification.

Nucleophilic Substitution on Activated Intermediates

Another synthetic route involves preparing an intermediate such as tert-butyl 3-ethyl piperazine-1-carboxylate derivatives, which upon reaction with sulfur sources and nucleophilic displacement reactions yield the thiomorpholine dicarboxylate:

- Intermediate Preparation: Starting from piperazine derivatives protected with tert-butyl carbamate groups.

- Chlorination and Nucleophilic Displacement: Introduction of chloroacetyl chloride followed by nucleophilic substitution with sulfur-containing nucleophiles under basic conditions (e.g., triethylamine) in solvents like dry tetrahydrofuran (THF).

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification: Recrystallization from absolute alcohol or other suitable solvents.

Detailed Reaction Conditions and Optimization

Research Findings and Analytical Data

- Purity and Characterization: The final compound is obtained with a purity of approximately 95%, confirmed by NMR (1H, 13C), FT-IR, and mass spectrometry analyses.

- Storage: Stable when stored at 2–8 °C, maintaining chemical integrity over time.

- Yield: Reported yields vary depending on the method but are generally high (above 90%) when optimized reaction conditions are applied.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| In situ 2-mercaptoethanal generation | Dithiane-2,5-diol, TEA/DMEA | Room temperature | Odorless, quantitative, no by-products | Requires availability of dithiane-2,5-diol |

| Nucleophilic substitution on piperazine intermediate | Chloroacetyl chloride, triethylamine, THF | 55–60 °C | High purity, well-monitored reaction | Requires intermediate synthesis |

| Esterification (tert-butyl and ethyl esters) | tert-butanol, ethanol, acid catalysts | Mild heating | Stable esters, good functional group control | Multi-step process |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, and what experimental parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and cyclization. For example, analogous thiomorpholine derivatives are synthesized via nucleophilic substitution or condensation reactions in solvents like 1,4-dioxane . Yield optimization depends on stoichiometric ratios (e.g., equimolar reactant concentrations), reaction duration (e.g., overnight stirring for complete conversion), and temperature control (room temperature for stability of labile intermediates) . Characterization via H/C NMR and LC-MS is critical to confirm structural integrity .

Q. How do computational methods (e.g., DFT) predict the reactivity and stability of thiomorpholine derivatives like this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron distribution and steric effects of the tert-butyl and ethyl substituents. Parameters like HOMO-LUMO gaps and Mulliken charges predict nucleophilic/electrophilic sites. For instance, the tert-butyl group enhances steric hindrance, reducing reactivity at the 4-position, while the thiomorpholine sulfur atom influences redox stability . Validation requires comparing computational results with experimental kinetic data .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for thiomorpholine derivatives?

- Methodological Answer : Discrepancies between solution-phase NMR (dynamic conformational averaging) and solid-state X-ray structures arise from crystallographic packing forces. For example, the tert-butyl group’s rotational freedom in solution may simplify NMR splitting, whereas X-ray reveals fixed stereochemistry . Hybrid approaches—variable-temperature NMR and crystallography—resolve such conflicts by correlating dynamic behavior with static structures .

Q. How does the thiomorpholine sulfur atom influence the compound’s pharmacological activity, and what in vitro assays validate these effects?

- Methodological Answer : The sulfur atom enhances lipophilicity and potential membrane permeability. In vitro assays like calcium channel blocking (for dihydropyridine analogs) or enzyme inhibition (e.g., cytochrome P450) can be adapted. For example, fluorometric assays using HEK-293 cells transfected with target receptors quantify activity. Control experiments with sulfur-free analogs isolate the sulfur’s contribution .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Scalability requires optimizing chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution). The tert-butyl group’s steric bulk complicates enantioselective catalysis. Pilot-scale reactions in continuous-flow reactors improve reproducibility, while in-line FTIR monitors intermediate stereochemistry .

Data Analysis and Experimental Design

Q. How do researchers design controlled experiments to isolate the effects of substituents (tert-butyl vs. ethyl) on thiomorpholine reactivity?

- Methodological Answer : A factorial design compares derivatives with systematic substitutions:

Q. What analytical techniques differentiate degradation products of this compound under accelerated stability testing?

- Methodological Answer : Forced degradation (heat, light, pH extremes) followed by LC-HRMS identifies hydrolyzed esters or oxidized sulfur species. Mass fragmentation patterns (e.g., loss of CO from carboxylate groups) and isotopic labeling (e.g., S) track degradation pathways .

Theoretical and Mechanistic Inquiry

Q. How does the thiomorpholine ring’s conformation affect its binding to biological targets?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model ring puckering and ligand-protein interactions. For example, the chair vs. boat conformation alters hydrogen-bonding capacity with active sites. Experimental validation via SPR (surface plasmon resonance) measures binding affinity differences between conformers .

Q. What role do solvent polarity and proticity play in the compound’s reactivity during nucleophilic acyl substitution?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN mechanisms, while protic solvents (e.g., ethanol) may protonate nucleophiles, reducing reactivity. Kamlet-Taft parameters quantify solvent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.